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Compound of Interest

Compound Name: Vinyl dicyanoacetate

Cat. No.: B12650470 Get Quote

Introduction

Vinyl dicyanoacetate is an organic molecule of interest due to its unique combination of

functional groups: a vinyl ester and two nitrile groups. This guide is intended for researchers,

scientists, and drug development professionals, providing a detailed overview of the expected

spectroscopic characteristics of vinyl dicyanoacetate. Spectroscopic techniques such as

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)

are indispensable tools for the structural elucidation and characterization of such novel

compounds.

It is important to note that comprehensive, experimentally verified spectroscopic data for vinyl
dicyanoacetate is not widely available in published literature or common databases.

Therefore, this guide will focus on the predicted spectroscopic data based on the compound's

structure and established principles of spectroscopy. To provide a tangible reference, illustrative

data from a structurally similar and well-documented compound, vinyl acetate, will be

presented.

Predicted Spectroscopic Profile of Vinyl
Dicyanoacetate
The structure of vinyl dicyanoacetate contains several key features that will give rise to

characteristic signals in its spectra: a vinyl group (-OCH=CH₂), a carbonyl group (C=O) of the

ester, two nitrile groups (-C≡N), and a methine group (-CH).
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Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the three vinyl protons

and the single methine proton.

Vinyl Protons (H-a, H-b, H-c): The vinyl group will exhibit a complex splitting pattern. The

geminal protons (H-b and H-c) will split each other, and both will be split by the vicinal proton

(H-a). This typically results in three distinct signals, each appearing as a doublet of doublets

(dd).

The proton attached to the same carbon as the oxygen (H-a) is expected to be the most

deshielded, appearing around 7.0-7.5 ppm.

The two terminal vinyl protons (H-b and H-c) will appear further upfield, likely in the range

of 4.5-5.5 ppm.

Methine Proton (H-d): The single proton on the carbon adjacent to the two nitrile groups will

be significantly deshielded and is expected to appear as a singlet in the region of 4.0-5.0

ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum should display five distinct signals corresponding to the unique carbon

environments in the molecule.

Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically in the 160-170

ppm range.

Vinylic Carbons (=CH-O and =CH₂): The carbon attached to the oxygen (=CH-O) will be

more deshielded (approx. 140-150 ppm) than the terminal vinyl carbon (=CH₂) (approx. 95-

110 ppm).

Nitrile Carbons (-C≡N): These carbons typically appear in the 110-120 ppm range.

Methine Carbon (-CH(CN)₂): This carbon is expected to resonate in the 40-50 ppm region.

Predicted Infrared (IR) Spectrum
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The IR spectrum will be characterized by strong absorptions corresponding to its key functional

groups.

C≡N Stretch: A sharp, strong absorption band is expected in the 2240-2260 cm⁻¹ region,

characteristic of the nitrile groups.

C=O Stretch: A strong, sharp peak corresponding to the ester carbonyl group should appear

around 1750-1770 cm⁻¹.

C=C Stretch: A medium intensity peak for the vinyl C=C double bond is expected around

1640-1650 cm⁻¹.

C-O Stretch: The ester C-O stretches will likely produce strong bands in the 1000-1300 cm⁻¹

region.

Predicted Mass Spectrum (MS)

In electron ionization mass spectrometry (EI-MS), the spectrum would be expected to show:

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of vinyl
dicyanoacetate (C₆H₄N₂O₂), which is 136.11 g/mol .

Major Fragments: Fragmentation is likely to occur at the ester linkage. Key fragments would

include the loss of the vinyl group (-CH=CH₂) resulting in a peak at m/z 109, and the

formation of the vinyl cation at m/z 27. Cleavage could also result in a fragment

corresponding to the dicyanoacetyl group.

Illustrative Spectroscopic Data: Vinyl Acetate
To provide a practical example, the spectroscopic data for the simpler analog, vinyl acetate

(C₄H₆O₂), is presented below. This molecule shares the vinyl ester moiety, which is a core

component of vinyl dicyanoacetate.

Data Presentation
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Table 1: ¹H NMR

Data for Vinyl

Acetate (in CDCl₃)

Chemical Shift (ppm) Multiplicity
Coupling Constant (J,

Hz)
Assignment

~7.27
Doublet of Doublets

(dd)
J = 13.9, 6.3 =CH-O

~4.88
Doublet of Doublets

(dd)
J = 13.9, 1.4 =CH₂ (trans)

~4.58
Doublet of Doublets

(dd)
J = 6.3, 1.4 =CH₂ (cis)

~2.11 Singlet (s) - -CH₃

Table 2: ¹³C NMR Data for Vinyl Acetate (in

CDCl₃)

Chemical Shift (ppm) Assignment

167.8 C=O

141.2 =CH-O

97.8 =CH₂

20.7 -CH₃

Table 3: Key IR Absorptions for Vinyl Acetate

Wavenumber (cm⁻¹) Functional Group Assignment

~3050 =C-H Stretch

~1760 C=O Stretch (Ester)

~1645 C=C Stretch (Alkene)

~1220, 1020 C-O Stretch (Ester)
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Table 4: Mass Spectrometry Data for Vinyl

Acetate

m/z Fragment Assignment

86 [M]⁺ (Molecular Ion)

43 [CH₃CO]⁺ (Base Peak)

27 [C₂H₃]⁺ (Vinyl Cation)

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a liquid organic

compound like vinyl dicyanoacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[1] Add a small amount

of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition: Place the NMR tube into the spectrometer's magnet. The instrument

subjects the sample to a strong, constant magnetic field and pulses of radiofrequency

energy.[2]

Processing: The detected signal (Free Induction Decay, FID) is converted into a spectrum

using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced

to the TMS signal.

Analysis: Analyze the chemical shifts, integration (peak areas), and splitting patterns to

determine the structure.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Liquid): Place a drop of the neat liquid sample between two salt plates

(e.g., NaCl or KBr) to create a thin film.[4] Alternatively, use an Attenuated Total Reflectance

(ATR) accessory, which requires placing a drop of the sample directly on the crystal.
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Background Scan: Run a background spectrum of the clean salt plates or empty ATR crystal.

This spectrum is automatically subtracted from the sample spectrum to remove interferences

from atmospheric CO₂ and water.[5]

Sample Scan: Place the prepared sample in the instrument's beam path and acquire the

spectrum. The instrument passes infrared radiation through the sample and a detector

measures the transmitted energy at each wavelength.[6]

Analysis: Identify the characteristic absorption bands (peaks) and correlate them to specific

functional groups within the molecule.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the vaporized sample into the ion source.

[7] This can be done via direct injection or by coupling the mass spectrometer to a gas

chromatograph (GC-MS) for sample separation prior to analysis.

Ionization: In Electron Ionization (EI), the sample molecules are bombarded with a high-

energy electron beam, causing them to lose an electron and form a positively charged

molecular ion (M⁺).[7][8]

Fragmentation: The high energy of EI causes the molecular ions to break apart into smaller,

characteristic fragment ions.[9]

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight tube), which separates them based on their mass-to-charge (m/z) ratio.[7]

Detection: A detector records the abundance of ions at each m/z ratio, generating the mass

spectrum. The resulting plot shows the relative abundance of each ion.[8]

Mandatory Visualization
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Caption: Logical relationship of spectroscopic methods for structure elucidation.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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